molecular formula C15H24N2O3S B11023986 N-[4-(heptylsulfamoyl)phenyl]acetamide

N-[4-(heptylsulfamoyl)phenyl]acetamide

Cat. No.: B11023986
M. Wt: 312.4 g/mol
InChI Key: FFTZQNZHLWXQJV-UHFFFAOYSA-N
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Description

N-[4-(heptylsulfamoyl)phenyl]acetamide is an organic compound with the molecular formula C15H24N2O3S It is characterized by the presence of a heptylsulfamoyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(heptylsulfamoyl)phenyl]acetamide typically involves the following steps:

    Preparation of 4-aminophenylacetamide: This intermediate can be synthesized by reacting 4-nitroaniline with acetic anhydride, followed by reduction of the nitro group to an amine.

    Sulfonation: The 4-aminophenylacetamide is then reacted with heptylsulfonyl chloride in the presence of a base such as triethylamine. This reaction introduces the heptylsulfamoyl group to the phenyl ring.

The overall reaction can be summarized as follows:

4-aminophenylacetamide+heptylsulfonyl chlorideThis compound\text{4-aminophenylacetamide} + \text{heptylsulfonyl chloride} \rightarrow \text{this compound} 4-aminophenylacetamide+heptylsulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(heptylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol or sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-[4-(heptylsulfamoyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation or microbial infections.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(heptylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl ring and acetamide group may also contribute to binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Comparison

N-[4-(heptylsulfamoyl)phenyl]acetamide is unique due to the presence of the heptyl group, which imparts distinct hydrophobic properties. This can influence its solubility, bioavailability, and interaction with biological targets compared to similar compounds with shorter alkyl chains. The heptyl group may also affect the compound’s stability and reactivity in chemical reactions.

Properties

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

IUPAC Name

N-[4-(heptylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C15H24N2O3S/c1-3-4-5-6-7-12-16-21(19,20)15-10-8-14(9-11-15)17-13(2)18/h8-11,16H,3-7,12H2,1-2H3,(H,17,18)

InChI Key

FFTZQNZHLWXQJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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